3,5-Dichloro-4-hydroxybenzoic acid
Overview
Description
3,5-Dichloro-4-hydroxybenzoic acid is a derivative of benzoic acid with two chlorine atoms and a hydroxy group as substituents on the benzene ring. It is related to other substituted benzoic acids that are often used in the synthesis of various compounds, including pharmaceuticals and polymers.
Synthesis Analysis
The synthesis of compounds related to 3,5-dichloro-4-hydroxybenzoic acid often involves multi-step reactions with careful control of reaction conditions to achieve the desired substitution pattern on the benzene ring. For instance, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid is achieved by bromination of 2,6-di-tert-butyl-4-methylphenol followed by oxidation . Similarly, 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid is synthesized from ethyl 2-pentenoate and ethyl acetoacetate in a five-step process .
Molecular Structure Analysis
The molecular structure of 3,5-dichloro-4-hydroxybenzoic acid would be characterized by the presence of electron-withdrawing chlorine atoms, which can influence the reactivity of the hydroxy group and the carboxylic acid moiety. The presence of these substituents can also affect the compound's ability to form hydrogen bonds and participate in supramolecular assemblies, as seen in related compounds .
Chemical Reactions Analysis
Compounds similar to 3,5-dichloro-4-hydroxybenzoic acid can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and oxidation-reduction reactions. For example, the electrochemical oxidation of 3,4-dihydroxybenzoic acid leads to the formation of coumestan derivatives . Additionally, chlorinated benzoic acids can be used as building blocks for heterocyclic synthesis, as demonstrated by the use of 4-chloro-2-fluoro-5-nitrobenzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dichloro-4-hydroxybenzoic acid would be influenced by its functional groups. The hydroxy group can contribute to the compound's solubility in water and its ability to form hydrogen bonds. The chlorine atoms increase the acidity of the carboxylic acid group and can also affect the compound's melting and boiling points. The properties of related compounds, such as their ability to form hydrated salts and supramolecular structures, have been studied in detail .
Relevant Case Studies
Case studies involving compounds similar to 3,5-dichloro-4-hydroxybenzoic acid include the synthesis of diverse libraries of heterocycles using chlorinated benzoic acids as starting materials , and the formation of supramolecular assemblies through hydrogen bonding and other non-covalent interactions . These studies highlight the versatility and importance of chlorinated benzoic acids in synthetic chemistry and materials science.
Scientific Research Applications
Formation in Chemical Reactions
3,5-Dichloro-4-hydroxybenzoic acid has been studied in various chemical reactions. For instance, Ritmaleni et al. (2013) demonstrated that when attempting to reduce 3,5-dichloro-4-hydroxybenzoic acid using LiAlH4 as a catalyst, the main product was unexpectedly bis(3,5-dichloro-4-hydroxyphenyl)methane, formed from the cross-linking of the acid (Ritmaleni, Notario, & Yuliatun, 2013).
Application in Polymer Synthesis
Kricheldorf and Schwarz (1984) investigated the condensation of 4-hydroxybenzoic acid and its derivatives, including 3,5-dichloro-4-hydroxybenzoic acid, for synthesizing high molecular weight poly(4-hydroxybenzoate)s. Their study showed that 3,5-dichloro-4-hydroxybenzoic acid yields above 90% in this process (Kricheldorf & Schwarz, 1984).
Enhancement of Root Formation in Plants
Riov and Yang (1989) found that 3,5-dichloro-4-hydroxybenzoic acid enhanced adventitious root formation in mung bean cuttings. It was noted that this compound was active in increasing the number of roots formed in these plants (Riov & Yang, 1989).
Biotransformation in Environmental Settings
Verhagen et al. (1998) studied the environmental fate of a major fungal metabolite, 3,5-dichloro-p-anisyl alcohol, and found that under anaerobic conditions, it was demethylated to 3,5-dichloro-4-hydroxybenzyl alcohol, which further underwent biotic and abiotic transformations (Verhagen, Swarts, Wijnberg, & Field, 1998).
Involvement in Anticonvulsant Activities
D'angelo et al. (2008) synthesized Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid to determine their anticonvulsant activities. Although not directly involving 3,5-dichloro-4-hydroxybenzoic acid, this study highlights the significance of hydroxybenzoic acid derivatives in medicinal chemistry (D'angelo et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3,5-dichloro-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULKDLUOQCUNOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186975 | |
Record name | Benzoic acid, 3,5-dichloro-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-hydroxybenzoic acid | |
CAS RN |
3336-41-2 | |
Record name | 3,5-Dichloro-4-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3336-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, 3,5-dichloro-4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003336412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichloro-4-hydroxybenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21185 | |
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Record name | Benzoic acid, 3,5-dichloro-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-Dichloro-4-hydroxybenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8BF62TK9Q | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Reaction of di- n -butyltin oxide with 3,5-dichloro-4-hydroxybenzoic acid yields the title compound which crystallizes as the usual dicarboxylatotetraorganodistannoxane dimer. A …
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